(R)-2-amino-9-(4,4-diethoxy-2-(hydroxymethyl)butyl)-1H-purin-6(9H)-one
Overview
Description
(R)-2-amino-9-(4,4-diethoxy-2-(hydroxymethyl)butyl)-1H-purin-6(9H)-one is a synthetic compound that belongs to the purine class of molecules It is characterized by its complex structure, which includes an amino group, a purine ring, and a butyl chain with diethoxy and hydroxymethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-2-amino-9-(4,4-diethoxy-2-(hydroxymethyl)butyl)-1H-purin-6(9H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Butyl Chain: The butyl chain with diethoxy and hydroxymethyl groups is synthesized through a series of reactions, including alkylation and reduction.
Purine Ring Construction: The purine ring is constructed through cyclization reactions involving appropriate precursors.
Coupling Reaction: The butyl chain is then coupled to the purine ring through a nucleophilic substitution reaction, resulting in the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Chemical Reactions Analysis
Types of Reactions
(R)-2-amino-9-(4,4-diethoxy-2-(hydroxymethyl)butyl)-1H-purin-6(9H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the purine ring or the butyl chain.
Substitution: The amino group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(R)-2-amino-9-(4,4-diethoxy-2-(hydroxymethyl)butyl)-1H-purin-6(9H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (R)-2-amino-9-(4,4-diethoxy-2-(hydroxymethyl)butyl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-9-(4,4-dimethoxy-2-(hydroxymethyl)butyl)-9H-purin-6-ol
- 2-Amino-9-(4,4-diethoxy-2-(methyl)butyl)-9H-purin-6-ol
Uniqueness
(R)-2-amino-9-(4,4-diethoxy-2-(hydroxymethyl)butyl)-1H-purin-6(9H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the diethoxy and hydroxymethyl groups in the butyl chain differentiates it from other similar compounds and can influence its reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-amino-9-[4,4-diethoxy-2-(hydroxymethyl)butyl]-1H-purin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O4/c1-3-22-10(23-4-2)5-9(7-20)6-19-8-16-11-12(19)17-14(15)18-13(11)21/h8-10,20H,3-7H2,1-2H3,(H3,15,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFDGVJRIDONQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(CN1C=NC2=C1N=C(NC2=O)N)CO)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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